molecular formula C13H16ClNO B1461986 2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide CAS No. 1031131-00-6

2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide

Cat. No. B1461986
CAS RN: 1031131-00-6
M. Wt: 237.72 g/mol
InChI Key: QUKJMGDPNLXOHI-UHFFFAOYSA-N
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Description

2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide is a chemical compound with the molecular formula C13H16ClNO. It has a molecular weight of 237.73 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide is 1S/C13H16ClNO/c1-10-2-4-11(5-3-10)9-15(12-6-7-12)13(16)8-14/h2-5,12H,6-9H2,1H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide is a liquid at room temperature . It has a molecular weight of 237.73 .

Scientific Research Applications

Molecular Structure and Conformation

Research on related chloroacetamide compounds, such as 2-chloro-N-(3-methylphenyl)acetamide and 2-chloro-N-(2,4-dimethylphenyl)acetamide, focuses on their molecular conformation, highlighting the syn orientation of N—H bonds to adjacent methyl groups and the intermolecular hydrogen bonding that influences crystal packing and stability. These structural insights contribute to the understanding of molecular interactions and can inform the design of new materials or compounds with desired physical properties (Gowda et al., 2007) (Gowda et al., 2007).

Environmental and Health Impact

Studies on chloroacetamide herbicides, including acetochlor and butachlor, delve into their metabolism by liver microsomes in rats and humans, revealing the complex metabolic pathways that lead to their biotransformation. This research has implications for understanding the environmental fate of such compounds and their potential health impacts, as well as informing the development of safer and more sustainable agricultural chemicals (Coleman et al., 2000).

Supramolecular Chemistry

Further studies on halogenated N,2-diarylacetamides explore their molecular conformations and supramolecular assembly, providing valuable insights into the design principles for constructing molecular architectures with specific functions. Such research is foundational for the development of new materials with applications in nanotechnology, drug delivery systems, and molecular electronics (Nayak et al., 2014).

Therapeutic Potential

The therapeutic efficacy of novel anilidoquinoline derivatives against Japanese encephalitis showcases the potential of chloroacetamide-based compounds in pharmaceutical development. These findings emphasize the importance of chemical synthesis in creating new drug candidates for combating viral diseases (Ghosh et al., 2008).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H312, H315, H318, H332, H335 . These codes indicate that the compound can be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-N-[cyclopropyl-(4-methylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c1-9-2-4-10(5-3-9)13(11-6-7-11)15-12(16)8-14/h2-5,11,13H,6-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKJMGDPNLXOHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2CC2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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